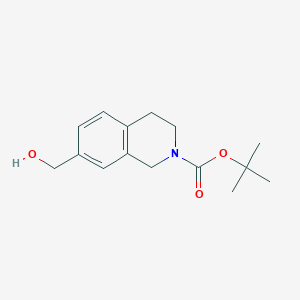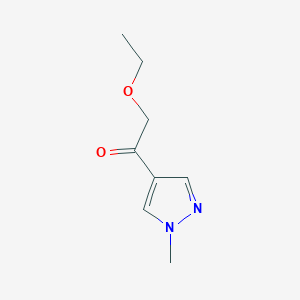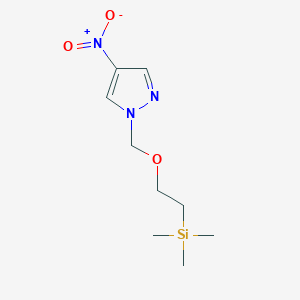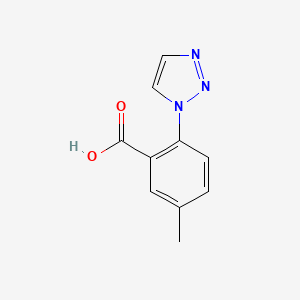![molecular formula C18H27ClN2O2 B1397000 1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride CAS No. 1332531-15-3](/img/structure/B1397000.png)
1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride
Übersicht
Beschreibung
1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride is a chemical compound with the molecular formula C18H27ClN2O2 . It is used in various scientific research areas, particularly in drug development and neurochemistry.
Synthesis Analysis
Piperidine derivatives, such as 1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . Recent advances in the synthesis of piperidine derivatives involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride can be found in chemical databases . These databases typically provide information on the compound’s molecular weight, melting point, boiling point, solubility, and other relevant properties.Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibition
1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine derivatives have been investigated for their potential in inhibiting acetylcholinesterase (AChE), a key enzyme associated with neurodegenerative diseases. Research has shown that certain derivatives demonstrate potent anti-AChE activity. For instance, the compound 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride exhibited a strong affinity for AChE, significantly increasing acetylcholine content in the cerebral cortex and hippocampus of rats, suggesting its potential as an antidementia agent (Sugimoto et al., 1990).
Serotonin 4 Receptor Agonism
Certain benzamide derivatives of 1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine have been evaluated for their role as serotonin 4 (5-HT(4)) receptor agonists. These compounds, particularly those with benzoyl or phenylsulfonyl groups, have shown promise in enhancing gastrointestinal motility and are being considered for their potential in treating related disorders (Sonda et al., 2003).
Selective Serotonin Reuptake Inhibition
Compounds structurally related to 1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine, such as paroxetine hydrochloride, have been identified as selective serotonin reuptake inhibitors (SSRIs). These molecules have significant implications in the treatment of various psychiatric disorders, including depression and anxiety disorders (Germann et al., 2013).
Eigenschaften
IUPAC Name |
piperidin-1-yl-[4-(piperidin-3-ylmethoxy)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c21-18(20-11-2-1-3-12-20)16-6-8-17(9-7-16)22-14-15-5-4-10-19-13-15;/h6-9,15,19H,1-5,10-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSGRXFTKOHSHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol](/img/structure/B1396919.png)


![3-Bromo-5-chlorothieno[2,3-c]pyridine](/img/structure/B1396924.png)


![(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane](/img/structure/B1396928.png)

![N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride](/img/structure/B1396932.png)
![[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride](/img/structure/B1396934.png)
![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396935.png)
![9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-ylmethanesulfonate hydrochloride](/img/structure/B1396937.png)